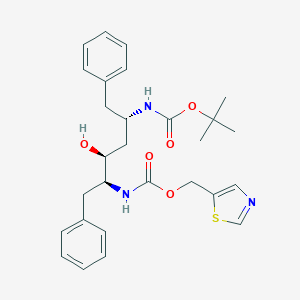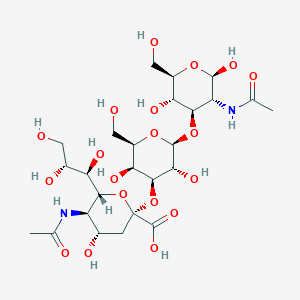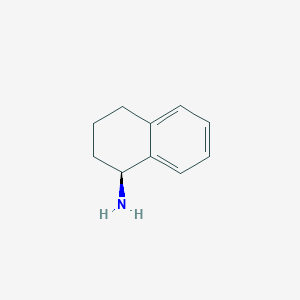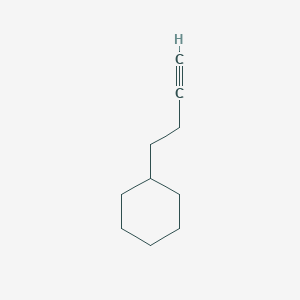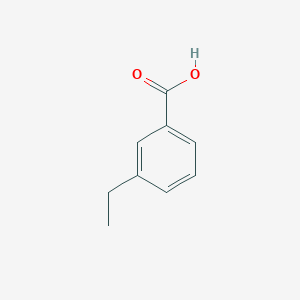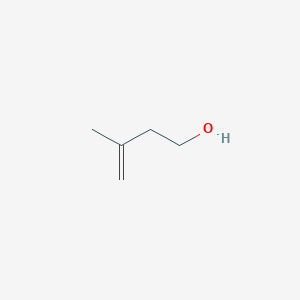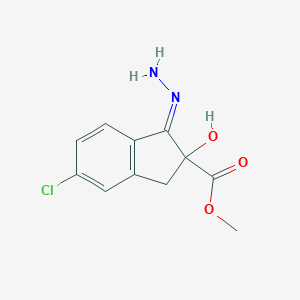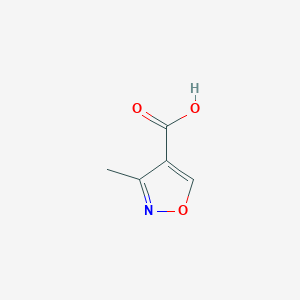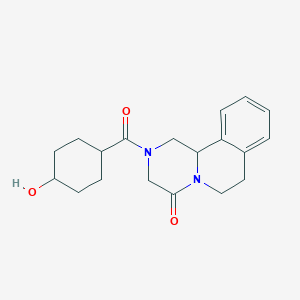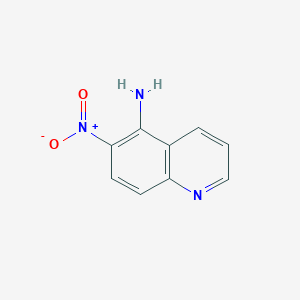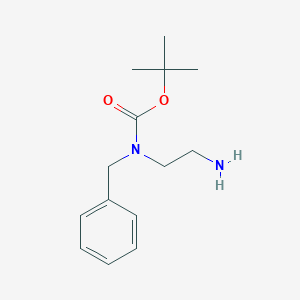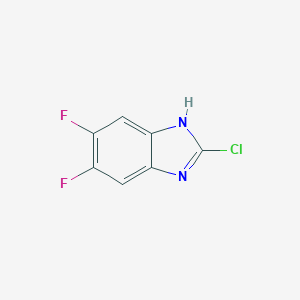
2-氯-5,6-二氟-1H-苯并咪唑
概述
描述
2-chloro-5,6-difluoro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2, 5, and 6 positions of the benzimidazole ring, respectively. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5,6-difluoro-1H-benzimidazole typically involves the reaction of 4,5-difluoro-1,2-phenylenediamine with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzimidazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of 2-chloro-5,6-difluoro-1H-benzimidazole .
Industrial Production Methods
Industrial production of 2-chloro-5,6-difluoro-1H-benzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
化学反应分析
Types of Reactions
2-chloro-5,6-difluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using catalysts like Pd(PPh3)4 and bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.
Oxidation Products: Benzimidazole N-oxides.
Reduction Products: Dihydrobenzimidazoles.
Coupling Products: Biaryl derivatives.
作用机制
The mechanism of action of 2-chloro-5,6-difluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the inhibition of cancer cell growth. Additionally, the presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
相似化合物的比较
Similar Compounds
- 2-chloro-5-fluoro-1H-benzimidazole
- 2-chloro-6-fluoro-1H-benzimidazole
- 5,6-difluoro-1H-benzimidazole
Uniqueness
2-chloro-5,6-difluoro-1H-benzimidazole is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential therapeutic applications compared to other benzimidazole derivatives .
属性
IUPAC Name |
2-chloro-5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELEJMYVUPGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Q1: The research mentions that 2-chloro-5,6-difluorobenzimidazole itself was inactive against HCMV, while its ribonucleoside derivative showed some activity. Why might this be the case?
A1: While the exact mechanism of action for these benzimidazole derivatives against HCMV is not fully elucidated in the research [], the addition of the ribofuranose sugar moiety in the ribonucleoside derivative likely plays a crucial role. This could be due to several factors:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
